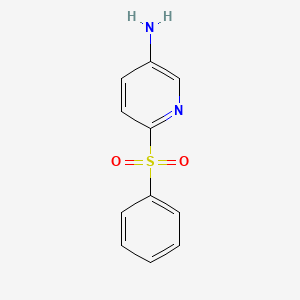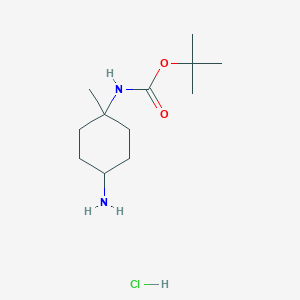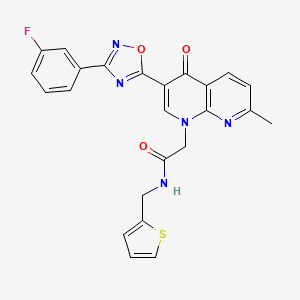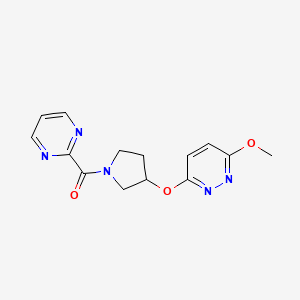![molecular formula C11H17N3O B2552170 2-[(2,4,6-トリメチルフェニル)アミノ]アセトヒドラジド CAS No. 750624-66-9](/img/structure/B2552170.png)
2-[(2,4,6-トリメチルフェニル)アミノ]アセトヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.28 g/mol . It is also known by its IUPAC name, 2-(mesitylamino)acetohydrazide . This compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to an amino group, which is further connected to an acetohydrazide moiety.
科学的研究の応用
2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide typically involves the reaction of mesitylamine with ethyl chloroacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the final product . The reaction conditions generally include:
Step 1: Mesitylamine reacts with ethyl chloroacetate in the presence of a base such as sodium hydroxide at room temperature.
Step 2: The intermediate product is then treated with hydrazine hydrate under reflux conditions to form 2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The amino and hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the mesityl group.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Substituted derivatives at the amino or hydrazide groups.
作用機序
The mechanism of action of 2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The mesityl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
類似化合物との比較
Similar Compounds
2-(Phenylamino)acetohydrazide: Similar structure but lacks the trimethyl groups on the phenyl ring.
2-(2,4-Dimethylphenyl)amino]acetohydrazide: Similar structure with only two methyl groups on the phenyl ring.
2-(2,6-Dimethylphenyl)amino]acetohydrazide: Similar structure with methyl groups at different positions on the phenyl ring.
Uniqueness
2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The trimethyl substitution pattern can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
IUPAC Name |
2-(2,4,6-trimethylanilino)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-7-4-8(2)11(9(3)5-7)13-6-10(15)14-12/h4-5,13H,6,12H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPSGTKPGQFWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552089.png)

![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE](/img/structure/B2552093.png)



![2-(3,4-Dimethoxyphenyl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B2552099.png)
![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)


![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2552105.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2552109.png)
![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2552110.png)
